Niranin

Description

Contextual Significance within Nidoviral Replication Complexes

Nidovirus replication and transcription are mediated by a complex machinery known as the replication-transcription complex (RTC). ebi.ac.ukasm.orgfrontiersin.org This multi-subunit assembly is typically membrane-bound and involves numerous viral non-structural proteins (nsps). ebi.ac.ukfrontiersin.org The RdRp-containing protein, harboring the NiRAN domain, is a central functional subunit of the RTC. asm.orgfrontiersin.org

Evolutionary Conservation across Nidovirales

The NiRAN domain is a universally conserved feature across all families within the order Nidovirales, including Arteriviridae, Coronaviridae, Mesoniviridae, and Roniviridae. ebi.ac.ukoup.comasm.orgpnas.org This widespread conservation, despite significant divergence in genome sizes and host tropism among these viral families, underscores its fundamental importance for nidoviral survival and replication. nih.govebi.ac.uk

Overview of Proposed Enzymatic Functions

The NiRAN domain is characterized by its nucleotidyltransferase activity, meaning it can catalyze the transfer of nucleotide monophosphates (NMPs). ebi.ac.ukpnas.org Research has revealed a remarkable enzymatic plasticity, with the NiRAN domain implicated in several distinct activities essential for viral RNA synthesis and modification. nih.govnih.govresearchgate.net

Proposed enzymatic functions of the NiRAN domain include:

NMPylation: The covalent attachment of an NMP to a target molecule. A key target identified is the viral non-structural protein 9 (nsp9), an RNA-binding protein crucial for replication. asm.orgoup.compnas.orgnih.govresearchgate.net This NMPylation of nsp9, specifically at its N-terminus, appears to be a conserved process in coronaviruses and is dependent on divalent metal ions, with a preference for Mn2+. asm.orgpnas.org

RNAylation and deRNAylation/Capping: The NiRAN domain is involved in an unconventional mechanism for initiating the formation of the viral RNA 5'-cap structure. nih.govnih.govresearchgate.net This process involves the transfer of a 5'-triphosphorylated RNA (pppRNA) to the N-terminus of nsp9 (RNAylation), forming a covalent RNA-nsp9 intermediate. Subsequently, the NiRAN domain transfers the RNA from nsp9 to GDP (deRNAylation), generating the core cap structure (GpppN-RNA). wikipedia.orgnih.gov This activity shows a preference for GDP over GTP as a substrate for the capping reaction. nih.govnih.govresearchgate.net

RNA Ligation: Based on its ability to covalently bind nucleotide monophosphates, a potential role in RNA ligation has been proposed, although the specific RNA molecules involved remain to be fully identified. nih.govebi.ac.ukbiorxiv.org

Protein Priming: The NiRAN domain may facilitate protein-primed initiation of RNA synthesis by transferring an NMP to another viral protein, such as nsp9. ebi.ac.ukoup.comfrontiersin.org

These diverse activities highlight the critical and multifaceted enzymatic contributions of the NiRAN domain to the intricate process of nidoviral replication.

Data Table 1: Proposed Enzymatic Activities of the NiRAN Domain

| Enzymatic Activity | Description | Key Target(s) / Substrate(s) | Metal Ion Preference |

| NMPylation | Covalent attachment of Nucleoside Monophosphate (NMP) to a target. | nsp9 (N-terminus) | Mn2+ preferred asm.orgpnas.org |

| RNAylation | Transfer of 5'-triphosphorylated RNA (pppRNA) to nsp9. | nsp9 (N-terminus), pppRNA | Mn2+ researchgate.net |

| DeRNAylation/Capping | Transfer of RNA from nsp9 to GDP to form the 5'-cap structure (GpppN-RNA). | RNA-nsp9 intermediate, GDP | Not explicitly stated, but linked to RNAylation |

| RNA Ligation (Proposed) | Possible role in joining RNA molecules. | Unidentified RNA molecules | Not explicitly stated |

| Protein Priming (Proposed) | Facilitating initiation of RNA synthesis by transferring NMP to a protein primer. | nsp9 (Proposed) | Not explicitly stated |

| Kinase/Phosphotransferase (Predicted) | In silico prediction suggests a kinase or phosphotransferase-like fold and activity. nih.govosf.iobiorxiv.orgiucr.org | Nucleoside Triphosphates (NTPs) nih.gov | Mg2+ (for predicted kinase activity) nih.gov |

Detailed research findings have provided structural and functional insights into these activities. For instance, cryo-electron microscopy studies have visualized nucleotide binding poses and metal ion coordination sites within the NiRAN active site, shedding light on the mechanisms underlying NMPylation and deRNAylation/capping. nih.govnih.govresearchgate.net Mutations in conserved NiRAN residues have been shown to abolish nucleotidyl transfer in vitro and abrogate viral replication in cell culture, emphasizing the essential nature of this domain's enzymatic function. asm.orgoup.combiorxiv.org

Structure

3D Structure

Properties

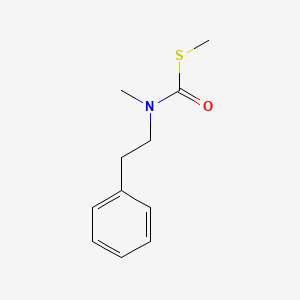

CAS No. |

92886-90-3 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

S-methyl N-methyl-N-(2-phenylethyl)carbamothioate |

InChI |

InChI=1S/C11H15NOS/c1-12(11(13)14-2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

SFUIBAHKLMJTHH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)SC |

Origin of Product |

United States |

Structural Characterization and Molecular Architecture of the Niran Domain

Overall Domain Delineation and Location within Nonstructural Protein 12 (nsp12)

The NiRAN domain is situated at the N-terminus of the multifunctional nsp12 protein. biorxiv.orgnih.gov In SARS-CoV-2, the nsp12 protein is composed of an N-terminal NiRAN domain, an adjacent interface domain, and a C-terminal RdRp domain. biorxiv.orgnih.gov Specifically, the NiRAN domain and the interface domain of the SARS-CoV-2 RdRp encompass resides 1-365. plos.org The NiRAN domain itself consists of amino acids 4-28 and 69-249, which fold into a structure comprising seven α-helices and five β-strands. plos.org This region, along with the interface domain, forms an arrowhead-like structure that serves as a base for the larger RdRp domain. plos.org Additionally, a β-hairpin structure, formed by residues 29-68, is located in the vicinity of the NiRAN domain but is not considered an integral part of it. plos.orgasm.org This N-terminal β-hairpin is positioned at the interface between the palm subdomain of the RdRp and the NiRAN domain. nih.gov The entire nsp12, in complex with nsp7 and nsp8 co-factors, forms the core polymerase machinery responsible for viral genome replication and transcription. nih.gov

Identification and Functional Role of Catalytic and Binding Residues

The enzymatic activity of the NiRAN domain is dependent on a collection of conserved catalytic and binding residues within its active site. These residues are critical for coordinating substrates and facilitating the transfer of nucleotide monophosphates.

Nucleotide Binding Pockets (G-pocket, Nuc-pocket)

The NiRAN domain's active site contains specific pockets that accommodate nucleotide binding. A notable feature is a "G-pocket," which is a G-specific binding site. This pocket is crucial for the binding of guanosine (B1672433) nucleotides like GDP, which is a substrate in the capping reaction. More broadly, the active site can be considered a "Nuc-pocket" capable of binding various nucleotides. Structural studies have revealed that the NiRAN domain can accommodate nucleotides in multiple binding poses, including 'base-in', 'base-out', and 'base-up' orientations, which allows for its diverse catalytic activities. The 'base-in' pose is specific for guanosine nucleotides within the G-pocket, while the 'base-up' pose is associated with NMPylation activity.

Specific Amino Acid Determinants (e.g., Asn209, Asp218, Lys50, Lys73, Arg116)

Several key amino acid residues have been identified as being essential for the catalytic function of the NiRAN domain. Site-directed mutagenesis and structural analyses have elucidated the roles of these specific determinants:

| Residue | Functional Role |

| Lys50 | Predicted to be a key residue lining the active site pocket. |

| Lys73 | A critical catalytic residue. It forms salt bridges with the phosphate (B84403) groups of ATP, GTP, and UTP, playing a direct role in nucleotide binding. Mutation of this residue (K73A) leads to a decline in the kinase-like activity of the domain. |

| Arg116 | Involved in the binding of GTP, forming hydrogen bonds with the nucleotide. |

| Asn209 | A conserved residue that is part of the kinase-like catalytic machinery. It is involved in coordinating a magnesium ion (Mg2+A) which is critical for catalysis. |

| Asp218 | A nidovirus-conserved residue that is crucial for the enzymatic function. It also participates in the coordination of the catalytic Mg2+A ion. Mutation of this residue (D218A) results in a decrease in the domain's kinase-like activity. |

These residues, along with others, form a network of interactions that correctly position the nucleotide substrate and facilitate the nucleotidyl transfer reaction. The conservation of these residues across nidoviruses highlights their indispensable role in the viral life cycle. plos.org

Conformational Dynamics and Substrate-Induced Changes

The NiRAN domain exhibits considerable conformational dynamics, which are integral to its multiple enzymatic functions. While a specific "S-loop" has not been explicitly characterized in the available literature, studies have shown that the domain undergoes significant conformational changes upon substrate binding. biorxiv.org Molecular dynamics simulations have revealed cooperative movements between the NiRAN domain and the fingers subdomain of the RdRp, suggesting a dynamic interplay that is important for polymerase activity. nih.gov

The binding of different substrates can induce distinct conformational states. For example, the accommodation of nucleotides in 'base-in' or 'base-up' poses necessitates local rearrangements within the active site. This structural plasticity allows the NiRAN domain to perform its diverse catalytic activities, including NMPylation and capping. The dynamic nature of the NiRAN domain is further highlighted by cryo-EM studies that have captured it in different conformational states, with ligand binding leading to a more ordered structure.

Mechanistic Enzymology of Niran Mediated Reactions

Nucleotidyl Monophosphate (NMPylation) Transfer Activity

One of the well-characterized activities of the NiRAN domain is its ability to catalyze the transfer of a nucleotidyl monophosphate (NMP) from a nucleoside triphosphate (NTP) to a protein substrate, a process known as NMPylation. nih.govnih.govpnas.orgbiorxiv.org This activity has been observed to specifically target the N-terminus of the viral protein nsp9. nih.govpnas.orgnih.govpnas.orgbiorxiv.org

Substrate Specificity and Nucleotide Preferences

Studies have investigated the nucleotide preferences of the NiRAN domain for its NMPylation activity. While the NiRAN domains from different nidoviruses may exhibit variations, coronavirus NiRAN domains generally show a preference for UTP, although they can efficiently transfer all four NMPs (UMP, AMP, GMP, and CMP) from their corresponding NTPs. nih.govpnas.org For instance, the NiRAN domain from Equine Arteritis Virus (EAV) has shown a pronounced preference for UTP and GTP in self-NMPylation reactions. nih.govpnas.orgoup.com In contrast, SARS-CoV-2 and HCoV-229E NiRAN domains can utilize all four NTPs, with a slight preference for UMP (from UTP). nih.govpnas.org Competitive NMPylation assays and mass spectrometry analyses have supported this relatively relaxed substrate specificity in coronaviruses, with UTP often being the preferred substrate, followed by ATP and GTP. nih.gov

Here is a summary of observed nucleotide preferences:

| Virus | Preferred Nucleotide(s) (NMPylation) | Other Usable Nucleotides | Source(s) |

| EAV | UTP, GTP | ATP, CTP (barely used) | nih.govpnas.orgoup.com |

| SARS-CoV-2 | UTP (slight preference for UMP) | ATP, GTP, CTP | nih.govpnas.orgoup.com |

| HCoV-229E | UTP | ATP, GTP, CTP | nih.govoup.com |

| SARS-CoV | UTP | ATP, GTP, CTP | nih.gov |

| TGEV | UTP | ATP, GTP, CTP | nih.gov |

Metal Cofactor Requirements

The NMPylation activity of the NiRAN domain is dependent on the presence of divalent metal ions. nih.govasm.orgnih.gov Manganese ions (Mn2+) are generally preferred over magnesium ions (Mg2+) for this activity in coronaviruses. nih.govnih.govpnas.orgasm.orgnih.govplos.orgasm.org While some studies initially suggested a strong dependence on Mn2+, others have indicated that NMPylation can proceed efficiently in the presence of Mg2+ as well, although Mn2+ often results in higher activity. nih.govasm.orgoup.com The requirement for Mn2+ has been reported for both NMPylation and RNAylation activities. researchgate.netplos.orgasm.org

Identification and Characterization of Protein Substrates

A key protein substrate identified for NiRAN-mediated NMPylation in coronaviruses is the non-structural protein 9 (nsp9). nih.govpnas.orgnih.govpnas.orgbiorxiv.org Nsp9 is an RNA-binding protein essential for viral replication. nih.govasm.orgoup.comresearchgate.netpnas.org The NiRAN domain catalyzes the covalent attachment of an NMP moiety to the conserved N-terminus of nsp9. nih.govpnas.orgpnas.org Specifically, the NMPylation occurs at the N-terminal amino group of the nsp9 protein, forming a phosphoramidate (B1195095) bond. nih.govasm.orgnih.govbiorxiv.org Mutational analyses have highlighted the critical role of N-terminal residues, particularly Asn2 (and to a lesser extent Asn1), of nsp9 for efficient phosphoramidate bond formation. nih.govasm.org While nsp9 is a primary target, some studies have also reported potential NMPylation of other proteins like nsp7 and nsp8, although the efficiency and biological relevance of these modifications may differ. biorxiv.orgoup.com

Formation of Phosphoramidate Linkages

The NMPylation reaction catalyzed by the NiRAN domain involves the formation of a phosphoramidate bond. nih.govnih.gov This covalent linkage occurs between the α-phosphate of the incoming NTP substrate and the primary amine at the N-terminus of the protein substrate, typically nsp9. nih.govasm.orgnih.govpnas.org The reaction releases pyrophosphate (PPi). nih.govpnas.org Structural studies of catalytic intermediates have provided insights into the positioning of the nsp9 N-terminal amine for a nucleophilic attack on the α-phosphate, facilitated by metal ions. nih.gov The formation of this phosphoramidate bond is a defining feature of the NiRAN-mediated NMPylation. nih.gov

Proposed Mechanisms of RNA Capping and Guanylyltransferase Activity

Beyond NMPylation of nsp9, the NiRAN domain has also been implicated in the crucial process of viral RNA capping. nih.govasm.orgpnas.orgoup.comnih.gov While initially there was some debate about the exact mechanism, recent research strongly supports a role for NiRAN in initiating the formation of the 5' RNA cap structure. nih.govoup.comnih.govbiorxiv.orgnih.govbiorxiv.orgebi.ac.ukresearchgate.netnih.gov

Evidence suggests that the NiRAN domain possesses guanylyltransferase (GTase) activity, catalyzing the addition of a GMP moiety to the 5' end of viral RNA. asm.orgoup.comebi.ac.uknih.gov However, the mechanism appears to be unconventional compared to typical cellular capping pathways. nih.govbiorxiv.orgbiorxiv.org

Polyribonucleotidyltransferase (GDP-PRNTase) Mechanism via Covalent Intermediates

A prominent proposed mechanism for NiRAN-mediated RNA capping involves a polyribonucleotidyltransferase (PRNTase) activity, specifically a GDP-PRNTase. nih.govnih.gov This mechanism proceeds via covalent intermediates, notably involving the nsp9 protein. nih.govbiorxiv.orgbiorxiv.orgnih.govbiorxiv.orgresearchgate.net

The proposed two-step mechanism is as follows:

RNAylation of nsp9: The NiRAN domain catalyzes the transfer of a 5'-monophosphorylated RNA (pRNA) from a nascent 5'-triphosphorylated RNA (pppRNA) to the N-terminus of nsp9. nih.govbiorxiv.orgbiorxiv.orgnih.govbiorxiv.org This forms a covalent RNA-nsp9 intermediate, a process termed RNAylation. nih.govacs.orgbiorxiv.orgbiorxiv.orgnih.govbiorxiv.orgresearchgate.net This step involves the formation of a phosphoramidate bond between the RNA and nsp9. biorxiv.orgbiorxiv.org

Transfer of RNA from nsp9 to GDP (DeRNAylation/Capping): Subsequently, the NiRAN domain facilitates the transfer of the RNA from the RNAylated nsp9 intermediate to a GDP molecule. nih.govbiorxiv.orgbiorxiv.orgnih.govbiorxiv.org This reaction, sometimes referred to as deRNAylation, generates the core cap structure, GpppA-RNA, and regenerates unmodified nsp9. nih.govbiorxiv.orgbiorxiv.orgnih.govbiorxiv.org Structural analyses suggest that GDP is a preferred substrate over GTP for this capping reaction. nih.govresearchgate.net The β-phosphate of GDP is positioned to attack the phosphoramidate phosphorus in the nsp9-pRNA intermediate, catalyzed by a metal ion, resulting in the formation of the GpppA cap. nih.govnih.gov

This unconventional mechanism, involving nsp9 as a transient carrier of the RNA intermediate, highlights the unique enzymatic nature of the NiRAN domain in coronavirus RNA capping. nih.govbiorxiv.orgbiorxiv.org

The Enzymatic Landscape of NiRAN: A Key Player in Viral Replication

The Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) domain, an integral part of the viral replication machinery in the order Nidovirales, has emerged as a critical focus in understanding viral life cycles and developing antiviral strategies. Primarily found as an N-terminal domain of the RNA-dependent RNA polymerase (RdRp) subunit (nsp12) in coronaviruses, the NiRAN domain exhibits distinct enzymatic activities and engages in complex interactions within the viral replication and transcription complex (RTC).

The NiRAN domain is characterized by its nucleotidyltransferase (NMPylation) activity, catalyzing the covalent transfer of a nucleoside monophosphate (NMP) from a nucleoside triphosphate (NTP) to a target molecule. This activity is considered essential for viral replication. biorxiv.orgnih.gov Research has identified key targets and characteristics of this enzymatic function. The NiRAN domain has been shown to specifically target the viral RNA-binding protein nsp9, forming a phosphoramidate bond with the N-terminal amine of the Asn1 residue in SARS-CoV-2 nsp9. biorxiv.orgnih.gov This NMPylation of nsp9 is dependent on the presence of a conserved Asn residue in nsp9 and requires a metal ion cofactor, with some studies indicating a strong preference for Mn2+ ions, while others suggest efficient activity with Mg2+ ions. nih.govasm.org The NiRAN domain can utilize different NTP substrates for the nsp9 NMPylation reaction, with a reported preference for UTP, followed by ATP and GTP. nih.govasm.org

Beyond protein NMPylation, the NiRAN domain has also been implicated in transferring NMP to the 5' end of RNA. biorxiv.org This nucleotidyl transfer activity is crucial for subsequent steps in viral RNA modification.

Canonical Guanylyltransferase (GTase) Activity

A significant proposed function of the NiRAN domain is its role as a canonical guanylyltransferase (GTase). asm.orgresearchgate.netbiorxiv.org In this capacity, NiRAN is suggested to be involved in the formation of the viral mRNA cap structure. asm.orgresearchgate.netbiorxiv.orgnih.gov The canonical capping pathway involves the transfer of a GMP moiety to a 5′-diphosphorylated RNA end, typically provided by the RNA 5′-triphosphatase activity of another viral protein, nsp13. asm.orgresearchgate.netbiorxiv.org This reaction is thought to proceed via a GMP-enzyme intermediate. biorxiv.org Evidence supporting NiRAN's GTase activity has been reported in several studies, proposing that it catalyzes the addition of a GTP nucleotide to the 5' end of viral RNA through a 5' to 5' triphosphate linkage to produce the cap core structure (GpppA). researchgate.netbiorxiv.orgresearchgate.net Structural studies have identified a G-specific pocket within the NiRAN active site, further supporting its role in guanylyl transfer. nih.gov

Exploration of Alternative RNA Guanylylation Pathways

While the canonical GTase activity is a prominent hypothesis, the potential involvement of NiRAN in alternative RNA guanylylation pathways has also been suggested to reconcile some conflicting experimental observations. asm.orgnih.gov Some data indicate that NiRAN might be involved in unconventional capping mechanisms. asm.orgresearchgate.net The precise nature and biological significance of these alternative pathways are still areas of active investigation. The observation that the equine arteritis virus (EAV) NiRAN shows a preference for UTP over GTP as a substrate in self-NMPylation also raises questions regarding a strictly canonical GTase role that utilizes GTP. universiteitleiden.nl

Interplay with Other Components of the Replication and Transcription Complex (RTC)

The NiRAN domain functions not in isolation but as a key component of the large, multi-subunit viral replication and transcription complex (RTC). biorxiv.orgontosight.aifrontiersin.org As part of the nsp12 protein, which serves as the catalytic core of the RdRp, the NiRAN domain interacts with other nonstructural proteins (nsps) that assemble to form the functional RTC. biorxiv.orgnih.govfrontiersin.org These interactions are crucial for coordinating the various enzymatic activities required for viral RNA synthesis and modification. Key interacting partners include nsp7 and nsp8, which are accessory proteins that enhance RdRp activity, and nsp13, a helicase with RNA 5'-triphosphatase activity that prepares the RNA for capping. biorxiv.orgbiorxiv.orgnih.gov The interaction with nsp9 is particularly notable, as nsp9 is a direct target for NiRAN-mediated NMPylation and its N-terminus is found in close proximity to the NiRAN active site within the RTC structure. biorxiv.orgnih.gov This interaction is considered critical for coronavirus replication. nih.gov

Allosteric Regulation and Mechanistic Coupling with RNA-Dependent RNA Polymerase (RdRp)

Structural and biochemical studies suggest a mechanistic coupling and allosteric regulation between the NiRAN domain and the RdRp domain within the nsp12 protein. ontosight.aiacs.orgbiorxiv.orgnih.govmdpi.com These two catalytic sites, although physically separated, appear to be allosterically linked, allowing for coordinated control of their activities. acs.orgbiorxiv.orgnih.gov Ligand binding to the NiRAN catalytic site has been shown to modulate the activity of the RdRp domain. biorxiv.orgnih.gov For instance, certain nucleotide analogs and phosphorylated nucleotides can bind to the NiRAN domain and allosterically activate or influence RdRp activity. biorxiv.orgnih.govmdpi.com This allosteric communication highlights a sophisticated regulatory mechanism within the viral replication complex, where the activity of the NiRAN domain can impact the core process of RNA synthesis catalyzed by the RdRp. The interface between the NiRAN and RdRp domains is thought to play a role in this allosteric communication. biorxiv.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Niranin (S-methylthiocarboxylic acid-N-methyl-N-phenylethylamide) | 179703 |

| nsp12 (SARS-CoV-2) | 18055376 |

| nsp9 (SARS-CoV-2) | 17973762 |

Data Table: NiRAN NMPylation Substrate Preference (Example based on reported preferences)

| Substrate (NTP) | Reported Preference for nsp9 NMPylation nih.govasm.org |

| UTP | Preferred |

| ATP | Less Preferred |

| GTP | Less Preferred |

| CTP | Not explicitly reported in these sources |

Note: This table is illustrative and based on qualitative descriptions of substrate preference in the cited sources. Specific quantitative data may vary depending on experimental conditions.

Biological Significance and Functional Implications of the Niran Domain in Viral Pathogenesis

Essentiality for Viral Replication and Life Cycle Progression

Research has consistently demonstrated that the NiRAN domain is essential for the replication of nidoviruses, including highly pathogenic coronaviruses like SARS-CoV and SARS-CoV-2, as well as arteriviruses like Equine Arteritis Virus (EAV). ebi.ac.ukpnas.orgnih.gov Substitutions of conserved amino acid residues within the NiRAN domain that are crucial for its nucleotidylation activity have been shown to either abolish viral replication entirely or severely cripple the virus, often leading to the selection of revertant mutations that restore the wild-type sequence. ebi.ac.ukoup.com This highlights the indispensable nature of the NiRAN domain's function for successful viral propagation. ebi.ac.ukpnas.org The NiRAN domain is involved in the formation of the replication-transcription complex (RTC), which is essential for viral RNA synthesis. nih.govasm.org Abolishing the enzymatic function of the NiRAN domain has been suggested as a potential strategy for antiviral therapeutics. nih.gov

Role in Initiation of Viral RNA Synthesis and Protein Priming

The NiRAN domain has been implicated in the initiation of viral RNA synthesis through various mechanisms, including protein priming and potential roles in RNA capping. nih.govebi.ac.ukoup.com Studies on SARS-CoV and SARS-CoV-2 have shown that the NiRAN domain can uridylate viral cofactor nsp8, forming a UMP-nsp8 covalent intermediate. biorxiv.org This intermediate can then prime RNA synthesis from a poly(A) template, a mechanism reminiscent of protein priming observed in picornaviruses. biorxiv.org

Furthermore, the NiRAN domain is known to catalyze the NMPylation (nucleoside monophosphateylation) of the viral RNA-binding protein nsp9. pnas.orgasm.orgoup.com This involves the covalent attachment of an NMP moiety to the N-terminus of nsp9. pnas.orgasm.org While the precise role of nsp9 NMPylation in the viral life cycle is still being fully elucidated, it is considered critical for replication. pnas.org Some studies suggest that nsp9 NMPylation might be involved in the initiation of RNA synthesis or subsequent RNA processing events like capping. asm.orgoup.com

The NiRAN domain also contributes to the formation of the viral mRNA cap core structure (GpppA) through a guanylyltransferase function. researchgate.netresearchgate.net This involves transferring GMP to the 5'-diphosphorylated viral RNA. asm.org This unconventional capping mechanism is considered a critical first step for essential viral 5'-RNA capping. nih.gov

Comparative Functional Analysis across Diverse Nidoviruses

The NiRAN domain is universally conserved across all families within the order Nidovirales, despite significant sequence divergence. nih.govpnas.orgasm.orguniversiteitleiden.nl This conservation suggests that it catalyzes an essential enzymatic reaction common to all nidovirus replication cycles. pnas.org Comparative genomics and sequence analysis have identified conserved motifs (preAN, AN, BN, and CN) within the NiRAN domain, although the spacing and conservation levels can vary between different nidovirus lineages, such as arteriviruses and coronaviruses. nih.govoup.comresearchgate.net

While the core nucleotidyltransferase activity is conserved, there can be variations in substrate specificity and preferred targets among different nidoviruses. For example, the NiRAN domain of EAV was shown to specifically use GTP and UTP for self-NMPylation, whereas coronavirus NiRAN domains exhibit a more relaxed nucleotide substrate specificity, with a preference for UTP followed by ATP and GTP for nsp9 NMPylation. nih.govasm.org

Comparative studies highlight the unique nature of the NiRAN domain, which has no apparent homologs in other RNA viruses, making it a distinctive feature of the Nidovirales. nih.govuniversiteitleiden.nl Its association with the RdRp domain and its essential role in replication across such a diverse order underscore its fundamental importance in nidovirus biology and evolution. nih.govuniversiteitleiden.nlpnas.org

The structural organization of the NiRAN domain also shows some variations across nidoviruses. In arteriviruses, the BN and CN motifs are adjacent, while in other nidoviruses, they are separated by a variable region. nih.gov Despite these differences, the presence and essential function of the NiRAN domain remain a unifying characteristic of the Nidovirales. nih.govebi.ac.ukpnas.org

Here is a table comparing some features of NiRAN across different nidoviruses:

| Feature | Arteriviruses (e.g., EAV) | Coronaviruses (e.g., SARS-CoV-2) | Source |

| Associated Protein | nsp9 | nsp12 | nih.govebi.ac.uk |

| BN and CN Motif Spacing | Adjacent | Separated by 40-60 residues | nih.gov |

| Primary NMPylation Target | Self-NMPylation | nsp9 | nih.govpnas.orgasm.org |

| Nucleotide Preference for NMPylation | GTP and UTP specific | UTP > ATP, GTP, CTP | nih.govasm.org |

| Essentiality for Replication | Yes | Yes | ebi.ac.ukpnas.orgoup.com |

Advanced Methodologies in Niran Research

Structural Elucidation Techniques

Determining the three-dimensional structure of the NiRAN domain, both in isolation and within larger protein complexes, is fundamental to understanding its function. Cryo-Electron Microscopy and X-ray Crystallography are key techniques employed for this purpose.

Cryo-Electron Microscopy (cryo-EM) for Complex Assembly Visualization

Cryo-EM has been extensively used to visualize the NiRAN domain within the context of the larger viral replication–transcription complex (RTC), particularly in SARS-CoV-2. nih.govnih.govnih.govebi.ac.ukbiorxiv.orgnih.govrcsb.org This technique allows researchers to observe the NiRAN domain's architecture as part of the nsp12-nsp7-nsp8 complex and its interaction with other viral proteins like nsp9. nih.govnih.gov High-resolution cryo-EM structures have provided insights into the domain organization of nsp12, showing the NiRAN domain as an N-terminal extension connected to the RdRp domain by an interface domain. nih.govbiorxiv.org Cryo-EM studies have also captured different conformational states and catalytic intermediates of the NiRAN domain, revealing diverse nucleotide binding poses and metal ion coordination sites crucial for its enzymatic activities, such as NMPylation and deRNAylation/capping. nih.govnih.govebi.ac.ukresearchgate.net For instance, cryo-EM density maps have allowed for the building of complete structures of nsp12, including the NiRAN domain, which were previously unresolved in other techniques. nih.gov Masked classification with signal subtraction in cryo-EM has been used to identify different conformational states around the NiRAN active site when bound to nsp9. nih.govnih.gov

X-ray Crystallography of NiRAN Constructs

While cryo-EM is powerful for large complexes, X-ray crystallography provides high-resolution atomic details of protein structures. X-ray crystallography has been applied to study constructs containing the NiRAN domain or complexes involving its interaction partners. For example, crystal structures of complexes involving nsp9, a known substrate of the NiRAN domain, have been determined, providing insights into the interaction interface. news-medical.netunimelb.edu.au Although direct crystal structures of the isolated NiRAN domain are less common due to its flexibility or context within nsp12, crystallography of related proteins or specific domains can offer complementary structural information. researchgate.netpdbj.orguochb.cz

Biochemical and Biophysical Assay Development

To understand the functional aspects of the NiRAN domain, various biochemical and biophysical assays have been developed to measure its enzymatic activity and binding characteristics.

In Vitro Nucleotidyl Transfer Assays

In vitro nucleotidyl transfer assays are essential for characterizing the enzymatic activities of the NiRAN domain. These assays measure the transfer of a nucleotide or nucleotide monophosphate (NMP) to a substrate. Studies have shown that the NiRAN domain possesses nucleotidyl transferase activity, specifically NMPylation, where it transfers an NMP moiety to the N-terminus of nsp9. nih.govasm.orgnih.govnih.govunimelb.edu.aupnas.org Assays using radiolabeled nucleotides (e.g., [α-32P]NTPs) have been used to quantitatively assess the efficiency of NMP incorporation into nsp9. pnas.org These assays have demonstrated that coronavirus NiRAN domains exhibit robust nsp9-specific NMPylation activity and show a preference for certain nucleotides like UTP and ATP. asm.orgpnas.org Furthermore, in vitro assays have been developed to study the RNAylation activity, where the NiRAN domain catalyzes the transfer of a 5'-triphosphorylated RNA to nsp9, forming a covalent RNA-nsp9 intermediate. nih.gov

Quantitative Binding and Kinetic Analyses

Quantitative binding and kinetic analyses are employed to determine the affinity of the NiRAN domain for its substrates (nucleotides, nsp9) and to characterize the rates of the nucleotidyl transfer reactions. Techniques such as Michaelis-Menten kinetics are applied to determine kinetic parameters like Km and kcat for the nucleotidyl transfer activity. nih.gov These analyses help in understanding the enzyme's efficiency and substrate specificity. Studies have predicted the binding of nucleoside triphosphates like ATP, GTP, and UTP at the active site of the NiRAN domain with notably low free binding energies using molecular docking, which complements experimental binding data. nih.gov Quantitative analyses have revealed different nucleotide preferences for coronavirus NiRAN domains compared to those from arteriviruses. pnas.org Binding studies can also assess the interaction between the NiRAN domain and nsp9, as well as the effect of potential inhibitors on these interactions or the enzymatic activity. asm.orgunimelb.edu.au

Mass Spectrometry for Characterization of Post-Translational Modifications

Mass spectrometry (MS) is a powerful tool for identifying and characterizing post-translational modifications (PTMs) mediated by the NiRAN domain, particularly the nucleotidylation of its substrates. MS-based approaches have been used to confirm the identity of purified NiRAN-containing proteins and to detect and localize nucleotide modifications on target proteins like nsp9. nih.govnih.govnih.govplos.orgscienceopen.comresearchgate.net Native mass spectrometry has been employed to monitor the efficiency of nsp9 UMPylation by the SARS-CoV-2 NiRAN domain. nih.govnih.gov Heavy isotope-assisted mass spectrometry and MS/MS peptide sequencing have enabled the detection and sequence location of GMP-modified amino acids in nidovirus proteins, including the identification of specific nucleotidylation sites. scienceopen.comresearchgate.net These studies have revealed the formation of phosphoramidate (B1195095) bonds between the NMP and amino acids in the substrate proteins. nih.govscienceopen.com Tandem mass spectrometry has also been used to assess modifications on nsp9. nih.gov

Data Tables

While specific raw quantitative data (like full kinetic tables) were not consistently available across the search results in a format suitable for direct interactive table generation without interpretation, the search results provide qualitative and some quantitative findings regarding substrate preference and binding. Below is a summary of reported nucleotide preferences for SARS-CoV-2 NiRAN-mediated nsp9 NMPylation based on the search results:

| Nucleotide | Preference Level (Relative) | Reference |

| UTP | Preferred / Most Efficient | asm.orgunimelb.edu.aupnas.org |

| ATP | Second Preference | asm.orgpnas.org |

| GTP | Lower Efficiency | asm.orgpnas.org |

| CTP | Lower Efficiency | asm.org |

Note: This table summarizes findings from multiple studies and represents relative preferences observed in specific in vitro assay conditions.

Detailed Research Findings

Research utilizing these advanced methodologies has provided crucial insights into the NiRAN domain. Cryo-EM and X-ray crystallography have elucidated its structure within the viral replication machinery and its interaction interfaces, such as the binding of nsp9 to the NiRAN active site. nih.govnews-medical.netunimelb.edu.au Biochemical assays have confirmed its nucleotidyl transferase activity, identifying nsp9 as a primary substrate for NMPylation and revealing the domain's role in RNAylation and potentially capping. nih.govasm.orgnih.govnih.govpnas.org Quantitative analyses have characterized the efficiency and specificity of these reactions. nih.govasm.orgpnas.org Mass spectrometry has been instrumental in confirming and mapping the specific sites of nucleotidylation on target proteins, demonstrating the formation of covalent modifications like phosphoramidate bonds. nih.govscienceopen.comresearchgate.net These findings collectively highlight the NiRAN domain as a critical and enzymatically versatile component of the nidoviral replication complex. nih.govebi.ac.ukresearchgate.net

Computational and Theoretical Approaches in Niran Domain Studies

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Research has shown that certain regions within the SARS-CoV-2 nsp12 protein, which contains the NiRAN domain, exhibit significant flexibility. These include the N-terminal β-hairpin, the NiRAN subdomain itself (residues D60-R249), and the interface domain connecting NiRAN to the RdRp domain (residues A250-R365). nih.gov MD simulations have also been used to compare the dynamic properties of the NiRAN and interface domains between different coronaviruses, such as SARS-CoV and SARS-CoV-2, highlighting differences in dynamic cross-correlation that may relate to variations in RdRp activity. fishersci.ca The binding of ligands has been observed to influence the stability of the protein, as reflected in RMSF values, with ligand-bound systems often showing increased stability compared to apo forms. mims.com

Molecular Docking for Ligand-NiRAN Interaction Prediction

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of small molecules (ligands) to a target protein, such as the NiRAN domain. This method is instrumental in screening potential inhibitors or identifying natural substrates that interact with the NiRAN active site. Studies have employed molecular docking to investigate the binding of various compounds to the NiRAN domain of SARS-CoV-2 RdRp. nih.govwikipedia.orgmims.comciteab.comresearchgate.netvax-before-travel.comnih.gov

Nucleoside triphosphates (NTPs) like GTP and UTP have been shown through docking studies to bind within the probable active site region of the NiRAN domain with favorable docking scores. nih.govwikipedia.orgwikidata.org Beyond natural substrates, molecular docking has been used to predict the binding of known kinase inhibitors (e.g., Sunitinib, Sorafenib, SU6656) and antimicrobial compounds to the NiRAN domain, suggesting a potential kinase or phosphotransferase-like activity for the domain. nih.govciteab.comvax-before-travel.comnih.govwikidata.org Furthermore, docking studies have explored the potential of novel compounds, such as xiamycin derivatives, as NiRAN inhibitors, identifying specific derivatives like xiamycin E with strong predicted binding affinities and highlighting key amino acid residues involved in these interactions, including ASN 209, LYS 50, LYS 73, and ASP 218. researchgate.net Docking scores, such as GlideScore, are reported as a measure of predicted binding affinity, with lower scores indicating stronger binding. mims.comresearchgate.net

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanism Elucidation

Quantum Mechanical (QM) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are powerful theoretical approaches used to study the electronic structure and reaction mechanisms of enzymatic processes. While QM/MM has been extensively applied to study the mechanisms of other SARS-CoV-2 enzymes like the main protease (MPro) biorxiv.orgnih.gov, its direct application specifically to the NiRAN domain's catalytic reaction mechanism is an active area of research.

The NiRAN domain is known to possess nucleotidyl transferase activity, including NMPylation and capping activities, which involve the formation and cleavage of phosphoramidate (B1195095) bonds. guidetopharmacology.org Understanding the precise chemical steps and energy barriers of these reactions often requires QM/MM calculations, which can accurately model the breaking and forming of chemical bonds and the role of catalytic residues and metal ions (such as Mg²⁺ or Mn²⁺) guidetopharmacology.org. Studies using QM/MM simulations on SARS-CoV-2 RdRp interacting with RNA have provided insights into the mechanisms of nucleotide binding and incorporation fishersci.ca, processes that are intrinsically linked to the NiRAN domain's function within the larger polymerase complex. Resolving the atomic-level structural understanding of NiRAN-mediated activities through experimental methods often lays the groundwork for detailed computational studies like QM/MM to fully elucidate the chemical mechanisms. guidetopharmacology.org

Free Energy Calculations for Binding Affinity Estimation

While molecular docking provides an initial estimate of binding affinity, free energy calculations offer a more thermodynamically rigorous approach to quantify the strength of interaction between a ligand and the NiRAN domain. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.govwikidata.orgwikipedia.orgmims.com

MM/GBSA calculations have been applied to assess the binding affinities of nucleotides and potential inhibitors to the NiRAN domain. For instance, studies have reported end-point binding free energies for nucleotides like ATP, GTP, and UTP interacting with the NiRAN domain, indicating strong interactions. nih.govwikidata.org These calculations provide a more refined measure of binding strength compared to simple docking scores and are valuable for ranking potential ligands. mims.com The free energy of binding is typically calculated as the difference in free energy between the protein-ligand complex and the unbound protein and ligand, taking into account contributions from molecular mechanics energies, solvation free energies, and sometimes entropic effects. mims.comwikipedia.org

Predictive Algorithms for NiRAN Function and Evolution

Computational algorithms play a significant role in predicting the function and understanding the evolutionary history of the NiRAN domain. Given that the precise function of the NiRAN domain was initially unclear, predictive algorithms were employed to gain insights. wikipedia.orgciteab.com

Algorithms based on Hidden Markov Models (e.g., HHPred) and fold recognition methods (e.g., ORION) are used to search protein databases for homologous proteins with known structures and functions, allowing researchers to predict that the NiRAN domain likely assumes a kinase or phosphotransferase-like fold and binds nucleoside triphosphates. nih.govciteab.comwikipedia.org Evolutionary analyses, utilizing algorithms to compare sequence similarity and substitution rates across different nidoviruses, help to understand how the NiRAN domain has diverged over time relative to other conserved domains like the RdRp domain. sci-hub.se These analyses can reveal evolutionary constraints and suggest a common function for the NiRAN domain across different viral lineages. sci-hub.se Predictive algorithms are also broadly applied in virology to forecast viral evolution and identify potential drug targets by analyzing genetic variation and predicting mutations. nih.gov

Future Research Trajectories and Unanswered Questions Regarding the Niran Domain

Elucidation of Additional Uncharacterized Functions and Endogenous Substrates

While the NiRAN domain has been associated with nucleotidylation activity, including NMPylation, RNAylation, and deRNAylation/capping, the full spectrum of its functions and its complete set of endogenous substrates remain to be definitively characterized. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net Initially identified as a manganese-dependent nucleotidyltransferase capable of covalently binding nucleotide monophosphates, early hypotheses suggested roles in RNA ligation, mRNA capping, and protein-primed RNA synthesis. nih.govoup.comnih.govosf.io

Recent studies have provided more concrete evidence for specific activities, such as the NMPylation of the viral protein nsp9, which is considered essential for coronavirus replication. nih.govbiorxiv.orgoup.com This NMPylation activity appears to be specific to nsp9 in coronaviruses, although the identity and conservation of substrate-binding pocket residues may vary across different nidovirus families, suggesting potentially different relevant targets in other viruses. nih.gov The role of this nsp9 NMPylation in the viral life cycle is still not fully understood. biorxiv.org Furthermore, the NiRAN domain has been shown to mediate RNAylation of the nsp9 N-terminus and subsequent deRNAylation/capping, processes critical for viral 5'-RNA capping. nih.govrockefeller.edubiorxiv.org

Despite these advances, the precise molecular mechanisms and the full range of substrates for NiRAN-mediated nucleotidyl transfer activities require further exploration. The possibility of NiRAN being involved in protein-primed RNA synthesis, reminiscent of mechanisms in picornavirus-like viruses, is still being investigated, with some evidence supporting the uridylation of nsp8 as a potential step in this process in SARS-CoV-1 and -2. oup.combiorxiv.orguniv-mrs.fr The potential for NiRAN-mediated NMPylation of other viral or even host proteins and their roles in the viral life cycle also warrants further investigation. biorxiv.org Determining the nature of different substrates that can bind to the NiRAN active site is an ongoing challenge. iiserpune.ac.in

Comprehensive Structural and Mechanistic Dissection of Diverse Nidoviral NiRANs

The structural and mechanistic understanding of the NiRAN domain is crucial for deciphering its diverse activities and evolutionary history within the Nidovirales order. Although the NiRAN domain is conserved across all nidoviruses, its sequence conservation is limited even within the order, which historically hindered functional deduction through bioinformatics alone. nih.govoup.comnih.gov

The elucidation of the 3D structure of the SARS-CoV-2 RdRp, including the NiRAN domain, provided initial insights into its organization and potential functions. plos.orgnih.govresearchgate.netnih.govosf.io Structural studies, particularly using cryo-electron microscopy (cryo-EM), have begun to reveal the structural basis for NiRAN's enzymatic plasticity, showing diverse nucleotide binding poses and divalent metal ion coordination sites that support its repertoire of activities like NMPylation and deRNAylation/capping. nih.govrockefeller.edubiorxiv.orgresearchgate.net These structures have provided near atomic-resolution insights into the catalytic activities and mechanisms. researchgate.net

Future research needs to focus on obtaining high-resolution structures of NiRAN domains from a wider range of nidoviruses, including those from understudied families like Arteriviridae and Mesoniviridae. univ-mrs.frnih.gov Deciphering the specific structural and mechanistic features of the NiRAN within the context of the entire replication-transcription complex (RTC) across different nidoviruses is essential to bridge the knowledge gap between small and large genome nidoviruses and understand how these enzymes regulate genome replication across such vastly different viruses. univ-mrs.fr Further structural studies are also needed to fully delineate the mechanisms of the diverse enzymatic activities associated with NiRAN. nih.govbiorxiv.org

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of the NiRAN domain's role in the viral life cycle necessitates integrating data from multiple biological layers. While the search results did not provide specific examples of extensive multi-omics studies focused solely on the NiRAN domain, the principle of multi-omics integration is recognized as crucial for unlocking biological complexity and gaining systems-level insights. mdpi.comresearchgate.net

Future research trajectories should involve the integration of multi-omics data – including genomics, transcriptomics, proteomics, and potentially metabolomics – to gain a holistic view of how the NiRAN domain interacts with other viral and host factors throughout the infection process. Analyzing changes in host gene expression (transcriptomics), protein abundance and modification (proteomics, including NMPylation and other potential modifications mediated by or affecting NiRAN), and metabolic pathways (metabolomics) in the context of NiRAN activity or inhibition could reveal novel interactions, regulatory mechanisms, and downstream effects.

Integrating structural data with functional and interaction data derived from multi-omics approaches could provide a more complete picture of the NiRAN domain's involvement in the viral replication-transcription complex and its impact on cellular processes. This systems-level approach could help identify previously unappreciated functions, substrates, or regulatory partners of the NiRAN domain, contributing to a more profound understanding of nidoviral replication strategies and host-pathogen interactions.

Exploration of NiRAN as a Target for Biochemical Probes and Tool Compounds

The essentiality of the NiRAN domain for nidoviral replication makes it an attractive target for the development of antiviral biochemical probes and therapeutic compounds. biorxiv.orgplos.orgoup.comnih.govnih.gov Its unique nature, lacking significant sequence similarity with proteins outside the Nidovirales order, suggests that inhibitors targeting NiRAN might have a broad spectrum of activity against nidoviruses while minimizing off-target effects on host cells. oup.combiorxiv.orgasm.org

In silico studies have predicted that the NiRAN domain possesses a kinase or phosphotransferase-like fold and binds nucleoside triphosphates at its active site, suggesting it as a potential target for kinase inhibitors or nucleoside analogs. nih.govresearchgate.netosf.ioresearchgate.net Molecular docking studies have predicted the binding of various compounds, including widely used kinase inhibitors and anti-microbial compounds, to the NiRAN active site. nih.govresearchgate.netosf.ioresearchgate.net Some studies have shown that certain compounds, like the kinase inhibitor Sorafenib, can inhibit NiRAN activity and dampen viral load in cell lines. plos.orgnih.govnih.gov Nucleotide analogs, pyrophosphate, and bisphosphonates have also been shown to inhibit NiRAN NMPylation activity, suggesting avenues for rational inhibitor design. biorxiv.org

Future research should focus on the rational design and screening of biochemical probes and tool compounds specifically targeting the NiRAN domain's unique catalytic activities. This includes developing compounds that can selectively inhibit its nucleotidyltransferase, RNAylation, or deRNAylation/capping functions. High-throughput screening assays specifically designed to monitor NiRAN activity are needed to identify potent and selective inhibitors. Further biochemical and structural studies are necessary to understand the binding modes and inhibitory mechanisms of these compounds. nih.govbiorxiv.org

The exploration of NiRAN as a drug target is particularly relevant in the context of emerging infectious diseases caused by nidoviruses, such as SARS-CoV-2. Identifying and developing NiRAN-targeted inhibitors could provide novel therapeutic options against a wide range of viral pathogens within this order. univ-mrs.frnih.govasm.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.